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molecular formula C7H16O B1268609 3-Ethylpentan-1-ol CAS No. 66225-51-2

3-Ethylpentan-1-ol

Cat. No. B1268609
M. Wt: 116.2 g/mol
InChI Key: DVEFUHVVWJONKR-UHFFFAOYSA-N
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Patent
US07304083B2

Procedure details

Triethylamine (2.4 ml, 17 mmol) was added dropwise to a solution of the 3-ethyl-1-pentanol (1.0 g, 8.6 mmol) and methanesulfonyl chloride (0.8 ml, 10 mmol) in dichloromethane (20 ml) while cooling on ice, and the mixture was stirred for 2 hours. After diluting the reaction mixture with diethyl ether, it was washed with water and brine, and the organic layer was dried over anhydrous sodium sulfate prior to distillation under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (1.38 g) as a colorless oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([CH:10]([CH2:14][CH3:15])[CH2:11][CH2:12][OH:13])[CH3:9].[CH3:16][S:17](Cl)(=[O:19])=[O:18]>ClCCl.C(OCC)C>[CH3:16][S:17]([O:13][CH2:12][CH2:11][CH:10]([CH2:14][CH3:15])[CH2:8][CH3:9])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C(CCO)CC
Name
Quantity
0.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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